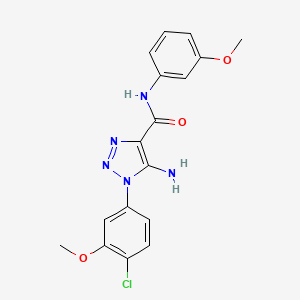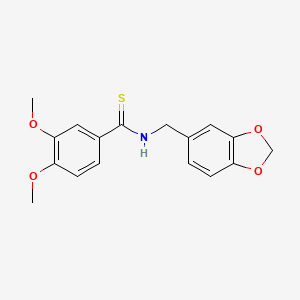![molecular formula C12H13N2NaO8S3 B5084072 sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate, also known as Mesoionic compound or MICA, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA is a highly water-soluble compound that is stable under normal laboratory conditions.
Mecanismo De Acción
The mechanism of action of MICA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MICA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. MICA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
MICA has been shown to have various biochemical and physiological effects in the body. MICA has been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules in the body. MICA has also been shown to have anti-cancer effects by inhibiting the growth and division of cancer cells. Additionally, MICA has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MICA has several advantages for use in lab experiments. MICA is highly water-soluble, which makes it easy to dissolve in aqueous solutions. MICA is also stable under normal laboratory conditions, which makes it easy to store and handle. However, MICA has some limitations for use in lab experiments. MICA is a synthetic compound, which means that it may not accurately represent the properties and behavior of natural compounds. Additionally, the synthesis of MICA is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of MICA in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of MICA. Another potential direction is the use of MICA in drug delivery systems to improve the solubility and stability of drugs. Additionally, further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
Conclusion:
In conclusion, MICA is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability. Further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
Métodos De Síntesis
MICA can be synthesized through a multi-step process that involves the reaction of 8-hydroxy-1-naphthalenesulfonic acid with methylamine and sulfur trioxide to form the intermediate compound. The intermediate compound is then reacted with sodium hydroxide to form MICA. The synthesis of MICA is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
MICA has been used in various scientific research applications, such as in the development of new drugs and drug delivery systems. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability.
Propiedades
IUPAC Name |
sodium;8-hydroxy-3,6-bis(methylsulfamoyl)naphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O8S3.Na/c1-13-23(16,17)8-3-7-4-9(24(18,19)14-2)6-11(25(20,21)22)12(7)10(15)5-8;/h3-6,13-15H,1-2H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGHDHIQRSEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)NC)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)